molecular formula C14H17N5O3S2 B2910093 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1171493-55-2

2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2910093
CAS No.: 1171493-55-2
M. Wt: 367.44
InChI Key: IFTMQKISRTXLIP-UHFFFAOYSA-N
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Description

2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a thioacetamide moiety and a substituted ureido group. The 4-methoxyphenethyl substituent on the urea moiety introduces electron-donating and lipophilic properties, which may enhance bioavailability and target binding compared to simpler aryl groups. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their antimicrobial, antiproliferative, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[[5-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S2/c1-22-10-4-2-9(3-5-10)6-7-16-12(21)17-13-18-19-14(24-13)23-8-11(15)20/h2-5H,6-8H2,1H3,(H2,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMQKISRTXLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Urea Linkage Formation: The urea linkage is formed by reacting the thiadiazole derivative with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

    Thioacetamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of agriculture, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The thiadiazole ring and urea linkage are crucial for its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-((5-(3-(4-Methoxyphenethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be contextualized by comparing it to analogs with modifications in the ureido substituent, thiadiazole substitution pattern, or acetamide linkage. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name / ID Substituent on Ureido/Thiadiazole Molecular Formula Melting Point (°C) Yield (%) Key Features Reference
Target Compound 4-Methoxyphenethyl C₁₉H₂₂N₆O₃S₂ (Calc.) Not reported Not reported Enhanced lipophilicity due to methoxy group N/A
2-((5-(3-(4-Methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4i) 4-Methoxyphenyl C₂₀H₁₉N₇O₃S₃ 264–266 85 Antiproliferative activity
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) 4-Chlorophenyl C₁₉H₁₆ClN₇O₂S₃ 261–263 82 Higher molecular weight (491.01 g/mol)
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-Nitrophenylamino C₁₇H₁₃ClN₆O₃S₂ Not reported Not reported Akt inhibition (92.36%)
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4k) 4-Fluorophenyl C₁₉H₁₆FN₇O₂S₃ 250–252 75 Improved solubility due to fluorine
  • Key Observations :
    • Substituent Effects :
  • The 4-methoxyphenethyl group in the target compound likely increases lipophilicity compared to the 4-methoxyphenyl group in 4i . This modification may enhance membrane permeability and pharmacokinetics.
  • Electron-withdrawing groups (e.g., Cl in 4j, NO₂ in compound 3) correlate with higher melting points and improved thermal stability, suggesting stronger intermolecular interactions . Biological Activity:
  • The 4-methoxyphenyl analog (4i) exhibits antiproliferative activity, while 4-nitrophenylamino derivatives (e.g., compound 3) show potent Akt inhibition, inducing apoptosis in cancer cells .
  • Fluorine-substituted analogs (e.g., 4k) demonstrate balanced solubility and bioactivity, likely due to fluorine’s electronegativity and small atomic radius .

Pharmacological Profiles

  • Antiproliferative Activity :
    • 4i (4-methoxyphenyl) and 4j (4-chlorophenyl) inhibit cancer cell proliferation via VEGFR-2 and BRAF kinase targeting, with IC₅₀ values in the micromolar range .
    • The target compound’s 4-methoxyphenethyl group may extend half-life by reducing metabolic degradation compared to phenyl analogs.
  • Enzyme Inhibition: Compound 3 (4-nitrophenylamino) achieves 92.36% Akt inhibition via π-π interactions and H-bonding, a mechanism likely shared by the target compound .

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